N-[2-(3,5-dimethylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,5-dimethylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide is a complex organic compound with the molecular formula C22H21NO4S It is characterized by the presence of a dibenzo[b,d]furan core, a sulfonamide group, and a 3,5-dimethylphenoxyethyl substituent
Preparation Methods
The synthesis of N-[2-(3,5-dimethylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the dibenzo[b,d]furan core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonamide group: This step typically involves the reaction of the dibenzo[b,d]furan derivative with a sulfonyl chloride in the presence of a base.
Attachment of the 3,5-dimethylphenoxyethyl group: This can be done through nucleophilic substitution reactions where the dibenzo[b,d]furan sulfonamide reacts with 3,5-dimethylphenoxyethyl halide under suitable conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
N-[2-(3,5-dimethylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(3,5-dimethylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a component in drug development.
Mechanism of Action
The mechanism by which N-[2-(3,5-dimethylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide exerts its effects would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the biological context .
Comparison with Similar Compounds
Similar compounds to N-[2-(3,5-dimethylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide include other dibenzo[b,d]furan derivatives and sulfonamide-containing compounds. For example:
Dibenzo[b,d]furan: A simpler compound without the sulfonamide and 3,5-dimethylphenoxyethyl groups.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzo[b,d]furan.
Sulfonamide derivatives: Compounds containing the sulfonamide group but with different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H21NO4S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]dibenzofuran-2-sulfonamide |
InChI |
InChI=1S/C22H21NO4S/c1-15-11-16(2)13-17(12-15)26-10-9-23-28(24,25)18-7-8-22-20(14-18)19-5-3-4-6-21(19)27-22/h3-8,11-14,23H,9-10H2,1-2H3 |
InChI Key |
AGFWHYKKPBVSHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.